The 2-Trifluoromethyl Group Confers a >100-Fold Potency Advantage Over the 2-Unsubstituted Analog in the Final Active Compound
In a systematic study of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, the final product derived from this intermediate, where the 2-substituent is CF3 (compound 14), exhibited an IC50 of 0.03 microM against rhinovirus type 1B. In contrast, the 2-unsubstituted analog (compound 2, where R=H) showed an IC50 of 8.6 microM. This represents a 287-fold difference in potency. [1]
| Evidence Dimension | Antirhinovirus type 1B inhibitory activity (IC50) of the final 6-(dimethylamino) product |
|---|---|
| Target Compound Data | IC50 = 0.03 microM (for final product derived from target intermediate, 2-CF3 substituent) |
| Comparator Or Baseline | IC50 = 8.6 microM (for 2-H analog, compound 2) |
| Quantified Difference | 287-fold more potent |
| Conditions | Plaque reduction assay using monolayers of M-HeLa cells infected with rhinovirus serotype 1B |
Why This Matters
This demonstrates that the 2-CF3 substituent present in the intermediate is irreplaceable for achieving low-nanomolar potency, directly justifying the selection of this specific intermediate over a 2-H or 2-alkyl purine precursor for antiviral lead optimization.
- [1] Kelley, J. L.; Linn, J. A.; Selway, J. W. T. Synthesis and structure-activity relationships of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity. J. Med. Chem. 1989, 32 (1), 218-224. Table I. View Source
